molecular formula C24H18BrN3O5 B11685987 N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11685987
M. Wt: 508.3 g/mol
InChI Key: HXKOUTAOBXMRRY-LQECEYKNSA-N
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Description

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a brominated hydroxybenzylidene group, and a benzamide moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the brominated hydroxybenzylidene with hydrazine hydrate under acidic conditions.

    Condensation with Benzamide: The final step involves the condensation of the hydrazone intermediate with benzamide in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole and brominated hydroxybenzylidene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like NBS for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted benzamides.

Scientific Research Applications

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide: Similar structure with a chlorine atom instead of bromine.

    N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-methyl-2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide imparts unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C24H18BrN3O5

Molecular Weight

508.3 g/mol

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H18BrN3O5/c25-18-7-8-20(29)17(12-18)13-26-28-24(31)19(27-23(30)16-4-2-1-3-5-16)10-15-6-9-21-22(11-15)33-14-32-21/h1-13,29H,14H2,(H,27,30)(H,28,31)/b19-10+,26-13+

InChI Key

HXKOUTAOBXMRRY-LQECEYKNSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=C(C=CC(=C3)Br)O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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